![molecular formula C9H10N4 B2600083 2-Methyl-6-(4-methylpyrazol-1-yl)pyrazine CAS No. 2320144-27-0](/img/structure/B2600083.png)
2-Methyl-6-(4-methylpyrazol-1-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Methyl-6-(4-methylpyrazol-1-yl)pyrazine consists of a six-membered pyrazine ring with the methyl group at position 2 and the 4-methylpyrazol-1-yl group at position 6. The compound’s stereochemistry (Z or E) affects its properties and reactivity. Refer to the NIST Chemistry WebBook for a 2D representation of its structure .
Physical And Chemical Properties Analysis
- Boiling Point : The normal boiling temperature of 2-Methyl-6-(4-methylpyrazol-1-yl)pyrazine lies within the range of 190 K to 628 K .
- Density : The compound’s density varies with temperature and phase (liquid or gas). Experimental data points are available for both liquid and gas phases .
- Heat Capacity : The heat capacity at saturation pressure (liquid-gas equilibrium) and constant pressure (ideal gas) can be determined experimentally .
properties
IUPAC Name |
2-methyl-6-(4-methylpyrazol-1-yl)pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-3-11-13(6-7)9-5-10-4-8(2)12-9/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZAHADTRGEYFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2C=C(C=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6-(4-methyl-1H-pyrazol-1-yl)pyrazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.